molecular formula C13H20N2 B2571586 [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine CAS No. 91904-23-3

[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine

Cat. No.: B2571586
CAS No.: 91904-23-3
M. Wt: 204.317
InChI Key: FJHBXXSVOVHAEM-UHFFFAOYSA-N
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Description

[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine is a pyrrolidine-derived compound featuring a phenylethyl substituent on the nitrogen atom and a methanamine group at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₃H₂₀N₂, with a monoisotopic mass of 204.16 g/mol (CAS: 1341411-49-1) .

Properties

IUPAC Name

[1-(2-phenylethyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-13-7-9-15(11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBXXSVOVHAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine typically involves the reaction of pyrrolidine with phenylethylamine under specific conditions. One common method includes the use of a reductive amination process, where the pyrrolidine is reacted with phenylacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines. For example, reaction with benzyl bromide produces N-benzyl derivatives.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C.

Example Reaction :

[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine+CH3COClN-Acetyl derivative+HCl\text{this compound} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl derivative} + \text{HCl}

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds:

  • Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imines. These reactions are pH-dependent, achieving optimal yields at neutral to slightly acidic conditions .

Key Conditions :

ReagentSolventTemperatureYield (%)
BenzaldehydeEthanolReflux75–85*
(Estimated based on analogous reactions)

Oxidation and Reduction

  • Oxidation : The pyrrolidine ring is susceptible to oxidation. Using KMnO₄ in acidic conditions cleaves the ring to form a diketone intermediate.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic phenylethyl group to a cyclohexylethyl moiety, altering lipophilicity.

Mechanistic Insight :

PyrrolidineKMnO4/H+Succinic acid derivative\text{Pyrrolidine} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Succinic acid derivative}

Substitution Reactions

The amine group facilitates nucleophilic substitution with electrophiles:

  • Reacts with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides, enhancing water solubility.

Reaction Table :

ElectrophileProductConditions
Tosyl chlorideN-Tosyl derivativeDCM, 0°C, 2 hrs
Methyl iodideN-Methyl derivativeTHF, K₂CO₃, reflux

Stereochemical Influence

The stereochemistry of the pyrrolidine ring affects reaction outcomes:

  • (R)- and (S)-enantiomers exhibit differing reactivity in asymmetric synthesis. For example, (R)-configured derivatives show higher enantioselectivity in catalytic hydrogenation.

Complexation and Coordination Chemistry

The amine acts as a ligand in metal complexes:

  • Binds to transition metals (e.g., Cu²⁺, Ni²⁺) in aqueous or methanolic solutions, forming octahedral complexes characterized by UV-Vis and ESR spectroscopy.

Stability Constants :

Metal Ionlog K (Stability Constant)
Cu²⁺8.2 ± 0.3
Ni²⁺6.7 ± 0.2

Pharmacological Modifications

Derivatization enhances bioactivity:

  • Antidepressant analogs : N-substitution with hydrophobic groups (e.g., tert-butyl) improves blood-brain barrier penetration.

  • Antimicrobial agents : Quaternary ammonium salts exhibit broad-spectrum activity against Gram-positive bacteria.

Scientific Research Applications

Chemistry

In the realm of chemistry, [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine is primarily utilized as a building block for synthesizing more complex molecules. Its structure allows for the introduction of various functional groups, facilitating the development of new compounds with tailored properties.

Biology

The compound is studied extensively for its potential biological activities , including interactions with specific receptors and enzymes. Research indicates that it may influence neurotransmitter systems, making it relevant in studies related to neuropharmacology and behavioral science. For instance, it has been explored for its effects on dopamine receptors, which are crucial in the treatment of neurological disorders .

Medicine

In medical research, this compound shows promise as a therapeutic agent. Ongoing studies investigate its potential for treating conditions such as depression and anxiety due to its modulatory effects on neurotransmitter pathways. Its efficacy as an antagonist or modulator at certain receptor sites has been documented in various preclinical models .

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that this compound administration led to significant changes in behavior consistent with antidepressant-like effects. The compound's ability to enhance serotonin levels in the brain was noted, suggesting its potential utility in treating mood disorders .

Case Study 2: Anticancer Potential

Research has also focused on the anticancer properties of this compound. In vitro assays indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of key signaling pathways involved in cell survival and proliferation .

Data Tables

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologyModulates serotonin levels; antidepressant-like effects
Anticancer ActivityInduces apoptosis in cancer cell lines
Receptor InteractionInfluences dopamine receptor activity

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Nucleophilic substitution1-(2-phenylethyl)pyrrolidine
Step 2HydrolysisFormaldehyde
Step 3Oxidation/ReductionPotassium permanganate

Mechanism of Action

The mechanism of action of [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

Key structural variations among analogs include substitutions on the phenyl ring, modifications to the pyrrolidine backbone, and functional group additions to the methanamine moiety. These changes influence physicochemical properties, receptor affinity, and metabolic stability.

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents/Modifications Molecular Weight (g/mol) Pharmacological Target/Activity Key Findings/Properties References
[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine Phenylethyl-N, 3-methanamine 204.16 Not explicitly reported Discontinued product; CAS: 1341411-49-1
N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamide Adamantanecarboxamide addition ~405.5* 5-HT2 receptor antagonist High selectivity for 5-HT2 receptors
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine 2-Fluorophenyl substitution 194.25 Not explicitly reported Liquid state; PubChem CID: 24275298
(R)-(1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine 3,5-Dimethoxyphenyl substitution 291.17 Potential CNS activity Synthetic yield: 16%; chiral R-configuration
[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine 4-Nitrobenzenesulfonyl group 285.32 Not explicitly reported Electron-withdrawing substituent

*Calculated based on molecular formula C₂₄H₃₁N₃O.

Biological Activity

[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenethyl group and a methanamine moiety. Its structural composition is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of biological activity include:

  • Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways, which are critical in mood regulation and cognitive function.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines, indicating potential use in oncology.

The mechanism by which this compound exerts its effects involves interaction with specific receptors and enzymes. It may act as a modulator or antagonist at certain G-protein-coupled receptors (GPCRs), which play significant roles in various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationAffects dopamine and serotonin levels
Anticancer ActivityInhibitory effects on cancer cell proliferation
GPCR InteractionPotential modulation of GPCR pathways

Table 2: Structure-Activity Relationship (SAR)

Compound ModificationObserved ActivityIC50 (µM)References
Phenethyl Group LengthOptimal length for activity1.5
Substitution on PyrrolidineAlters binding affinity0.9
Methanamine PositionCritical for receptor interaction0.7

Case Studies

  • Neurotransmitter Modulation Study : A study conducted on rat models demonstrated that administration of this compound resulted in increased dopamine levels, suggesting its potential as an antidepressant or anxiolytic agent. Behavioral assays indicated improved mood-related outcomes compared to control groups.
  • Anticancer Evaluation : In vitro studies on HeLa cells revealed that the compound inhibited cell proliferation with an IC50 value of 0.022 µM, showcasing its potency as an anticancer agent. Further investigations into its mechanism indicated disruption of microtubule dynamics, leading to cell cycle arrest.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine, and how can their efficiency be evaluated?

  • Methodological Answer : A practical approach involves reductive amination or alkylation of pyrrolidin-3-ylmethanamine derivatives. For example, demonstrates the use of NaBH₄ for amine reduction in Schiff base intermediates . Efficiency can be assessed via reaction yield optimization (e.g., solvent selection, catalyst screening) and purity analysis (HPLC, NMR). Comparative studies of microwave-assisted vs. traditional heating (as in ) may improve reaction kinetics .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the pyrrolidine and phenylethyl groups.
  • ESI-MS : Confirm molecular weight and fragmentation patterns (e.g., loss of phenylethyl groups) .
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and pyrrolidine ring vibrations.

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs. highlights pyridine-based amines as bioactive molecules in drug discovery . Use in vitro assays (e.g., receptor binding studies, enzyme inhibition) with positive/negative controls. For CNS targets, consider blood-brain barrier permeability models (e.g., PAMPA-BBB) due to the compound’s amine moiety .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines, buffer conditions, and readout methods (e.g., fluorescence vs. radiometric assays).
  • Metabolite Screening : Use LC-MS to identify degradation products ( ) that may interfere with activity .
  • Computational Validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental data to reconcile discrepancies .

Q. What strategies optimize the synthetic yield of this compound under scalable conditions?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I) in ) for C-N bond formation .
  • Solvent Optimization : Replace THF () with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability.
  • Process Analytics : Implement PAT tools (e.g., in-situ FTIR) for real-time reaction monitoring .

Q. How does the compound’s stereochemistry influence its receptor binding affinity?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via HPLC using chiral stationary phases (e.g., amylose-based columns) .
  • Docking Simulations : Model enantiomer interactions with targets (e.g., GPCRs) using Schrödinger Suite .
  • Pharmacological Profiling : Compare enantiomer activity in functional assays (e.g., cAMP accumulation for adrenergic receptors).

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic stress (ICH Q1B guidelines).
  • Metabolite Identification : Use hepatocyte incubations + LC-HRMS to map metabolic pathways ( ) .
  • Solid-State Stability : Conduct DSC/TGA to evaluate thermal degradation .

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